![molecular formula C20H16Cl3N3S B2723314 N-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide CAS No. 393825-31-5](/img/structure/B2723314.png)
N-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
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Overview
Description
N-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrrolo[1,2-a]pyrazine core, which is a fused bicyclic system, and is substituted with chlorophenyl and dichlorophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Chlorophenyl and Dichlorophenyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions using chlorinated benzene derivatives.
Formation of the Carbothioamide Group: This step might involve the reaction of the intermediate with a thiocarbonyl reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the carbothioamide group.
Reduction: Reduction reactions could target the nitrogens in the pyrrolo[1,2-a]pyrazine core.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nitrating agents, or organometallic reagents under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or other reduced nitrogen-containing compounds.
Scientific Research Applications
N-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the manufacture of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It might involve binding to enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
- N-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Uniqueness
The unique structural features of N-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide, such as the specific substitution pattern and the presence of the carbothioamide group, may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
N-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and mechanisms of action.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrrolo[1,2-a]pyrazine framework followed by the introduction of chlorophenyl and dichlorophenyl groups. The synthesis often utilizes various reagents and conditions to ensure high yields and purity.
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential, particularly against glioma cells. For instance, a derivative of this compound demonstrated significant inhibitory activity against AKT2/PKBβ, a key player in glioma malignancy. The compound exhibited low micromolar activity against this kinase and inhibited the growth of glioblastoma cell lines with minimal cytotoxicity towards non-cancerous cells. This selectivity is crucial for therapeutic applications as it reduces potential side effects associated with traditional chemotherapeutics .
The primary mechanism involves the inhibition of the AKT signaling pathway. AKT is often overactive in various cancers, promoting cell survival and proliferation. By inhibiting AKT2 specifically, the compound induces apoptosis in cancer cells while sparing normal cells .
Antimicrobial Activity
In addition to its anticancer properties, compounds similar to this compound have shown promising antimicrobial activity. Studies have reported significant efficacy against various bacterial strains with minimum inhibitory concentrations (MIC) in the low microgram per milliliter range . This suggests potential applications in treating infections resistant to conventional antibiotics.
Comparative Biological Activity Table
Activity | Compound | Target | IC50 (μM) | Selectivity |
---|---|---|---|---|
Anticancer | 4j | AKT2/PKBβ | 12-14 | High (low toxicity to normal cells) |
Antimicrobial | 7b | Various bacterial strains | 0.22-0.25 | Moderate to strong |
Case Studies
- Anti-Glioma Activity : A study evaluated several derivatives of pyrano[2,3-c]pyrazoles for their anticancer effects. The most promising derivative exhibited potent growth inhibition in glioblastoma models while maintaining low toxicity toward non-cancerous cells .
- Antimicrobial Evaluation : Another study focused on a series of pyrazole derivatives that included chlorinated phenyl groups. These compounds were tested against common pathogens and showed significant antimicrobial properties with effective concentration ranges suitable for clinical use .
Properties
IUPAC Name |
N-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl3N3S/c21-13-3-6-15(7-4-13)24-20(27)26-11-10-25-9-1-2-18(25)19(26)16-8-5-14(22)12-17(16)23/h1-9,12,19H,10-11H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOIYRLEHJLQCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=C(C=C(C=C3)Cl)Cl)C(=S)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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